6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Overview
Description
6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups through nucleophilic aromatic substitution.
Piperazine Derivative Formation: The piperazine ring is introduced via nucleophilic substitution reactions with appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed for their chemical and biological properties.
Scientific Research Applications
6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used to investigate its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-2-methoxy-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide
Uniqueness
6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is unique due to its specific substitution pattern and the presence of both piperazine and pyridazinone moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4/c1-32-21-9-3-17(15-22(21)33-2)20-8-10-23(30)29(26-20)16-24(31)28-13-11-27(12-14-28)19-6-4-18(25)5-7-19/h3-10,15H,11-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLKQJCXOYYMEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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